threo-3-methyl-L-aspartic acid is a natural product found in Daphnia pulex and Paraburkholderia with data available.
threo-3-methyl-L-aspartic acid
CAS No.: 6061-13-8
Cat. No.: VC1650892
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6061-13-8 |
|---|---|
| Molecular Formula | C5H9NO4 |
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | (2S,3S)-2-amino-3-methylbutanedioic acid |
| Standard InChI | InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
| Standard InChI Key | LXRUAYBIUSUULX-HRFVKAFMSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C(=O)O)N)C(=O)O |
| SMILES | CC(C(C(=O)O)N)C(=O)O |
| Canonical SMILES | CC(C(C(=O)O)N)C(=O)O |
Introduction
Chemical Structure and Properties
Threo-3-methyl-L-aspartic acid (C5H9NO4) is an aspartic acid derivative characterized by a 3-methyl substituent added to the core aspartic acid structure. This compound has a molecular weight of 147.13 g/mol and exists as a non-proteinogenic L-alpha-amino acid and amino dicarboxylic acid . The "threo" designation refers to its specific stereochemistry, with the complete stereochemical designation being (2S,3S)-2-amino-3-methylbutanedioic acid or (2S,3S)-2-Amino-3-methylsuccinic acid .
The compound functions as a conjugate acid of threo-3-methyl-L-aspartate(1-), making it part of an important acid-base pair in biochemical systems . Its structure includes two carboxylic acid groups, one amino group, and the characteristic methyl substitution at the 3-position, giving it distinctive chemical properties compared to standard aspartic acid.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C5H9NO4 |
| Molecular Weight | 147.13 g/mol |
| CAS Number | 6061-13-8 |
| Stereochemistry | (2S,3S) configuration |
| Alternative Names | (2S,3S)-2-amino-3-methylbutanedioic acid, (2S,3S)-2-Amino-3-methylsuccinic acid, L-threo-3-methylaspartate |
| Natural Occurrence | Reported in Daphnia pulex and Paraburkholderia species |
| Conjugate Base | threo-3-methyl-L-aspartate(1-) |
Biological Significance and Occurrence
Natural Sources
Threo-3-methyl-L-aspartic acid has been identified in specific organisms in nature. It has been reported in Daphnia pulex, a small planktonic crustacean, and in certain species of Paraburkholderia bacteria . The presence of this compound in these diverse organisms suggests its potential role in specialized metabolic pathways that may be unique to these species.
Role in Metabolic Pathways
One of the most significant biological functions of threo-3-methyl-L-aspartic acid is its involvement in the methylaspartate cycle, which serves as an alternative pathway for the catabolism of L-glutamic acid to acetyl-CoA in certain microorganisms. This metabolic pathway is particularly important in organisms that utilize specialized routes for energy production and carbon processing. The compound serves as a critical intermediate in this cycle, contributing to the organism's metabolic flexibility.
Synthesis Methods and Enzymatic Reactions
Biocatalytic Synthesis
A particularly important enzyme in the synthesis and metabolism of threo-3-methyl-L-aspartic acid is methylaspartate ammonia lyase (MAL), which naturally catalyzes the conversion of 3-methylaspartate to ammonia and mesaconate . This reaction can be exploited in reverse for synthetic purposes to produce threo-3-methyl-L-aspartic acid from mesaconate and ammonia.
Enzymatic Engineering for Enhanced Synthesis
Recent research has focused on engineering MAL to overcome limitations in its diastereoselectivity and to broaden its substrate scope . Based on crystallographic studies of the enzyme complexed with its natural substrate, researchers have identified key residues involved in the formation and stabilization of reaction intermediates. Site-directed mutagenesis of residues such as Lys-331, His-194, and Gln-329 has resulted in mutant enzymes with enhanced diastereoselectivity in the amination of mesaconate .
| Engineered Enzyme | Mutation | Enhanced Property | Application |
|---|---|---|---|
| H194A | Histidine-194 to Alanine | Improved diastereoselectivity | Selective synthesis of threo isomers of 3-substituted aspartic acids |
| Q73A | Glutamine-73 to Alanine | Broad nucleophile scope | Addition of diverse amines to mesaconate |
| L384A | Leucine-384 to Alanine | Broad electrophile scope | Enhanced ammonia addition reactions |
These engineered enzymes represent significant advances in the biocatalytic production of threo-3-methyl-L-aspartic acid and related compounds, offering more efficient and selective synthetic routes .
Alternative Synthesis Methods
Other approaches to synthesizing threo-3-methyl-L-aspartic acid include the use of threonine aldolases, which facilitate the formation of carbon-carbon bonds with high stereoselectivity. These enzymes enable the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids, which can serve as precursors for threo-3-methyl-L-aspartic acid. Industrial production methods often employ biocatalysis and enzymatic reactions due to their high stereoselectivity and ability to operate under mild conditions.
Enzymatic Interactions
Interaction with Methylaspartate Ammonia Lyase
The primary enzymatic interaction of threo-3-methyl-L-aspartic acid is with methylaspartate ammonia-lyase (MAL), which catalyzes the reversible anti-elimination of ammonia to form alpha,beta-unsaturated compounds like mesaconate. This enzyme-substrate interaction is critical for the compound's role in the methylaspartate cycle and for its synthetic applications.
Structure-Activity Relationships
The methyl group in threo-3-methyl-L-aspartic acid plays a crucial role in its interaction with MAL. Research indicates that this methyl substituent enhances the compound's affinity for MAL, resulting in increased catalytic efficiency compared to unsubstituted aspartic acid. This enhancement in binding affinity demonstrates the importance of the methyl group in modulating enzyme-substrate interactions and highlights the specificity of the enzyme's active site.
Research Applications
Applications in Asymmetric Synthesis
Optically pure threo-3-methyl-L-aspartic acid and its derivatives have significant value as chiral building blocks for pharmaceuticals, nutraceuticals, and peptidomimetics . The well-defined stereochemistry of this compound makes it particularly useful in asymmetric synthesis, where control of stereochemical configuration is essential for biological activity.
Development of Novel Aspartic Acid Derivatives
The engineered MAL variants have opened new possibilities for the synthesis of a wide range of aspartic acid derivatives. The Q73A mutant has been shown to catalyze the addition of structurally diverse amines to fumaric acid, enabling the synthesis of various N-substituted aspartic acids . This expanded synthetic capability offers new opportunities for developing compounds with potential pharmaceutical applications.
Applications in Research Tools
As a specialized amino acid with well-characterized properties and interactions, threo-3-methyl-L-aspartic acid serves as a valuable research tool for studying enzyme mechanisms, particularly those involving MAL and related enzymes. The compound's unique structure and specific stereochemistry make it useful for probing active site interactions and understanding catalytic mechanisms in detail.
| Research Application | Description | Significance |
|---|---|---|
| Chiral Building Blocks | Used in asymmetric synthesis of complex molecules | Provides stereochemical control in pharmaceutical synthesis |
| Enzyme Mechanism Studies | Probe for studying MAL catalytic mechanisms | Enhances understanding of enzymatic reactions |
| Metabolic Pathway Research | Tool for investigating the methylaspartate cycle | Elucidates alternative metabolic pathways |
| Biocatalysis Development | Model substrate for enzyme engineering | Advances biocatalytic methods for stereoselective synthesis |
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